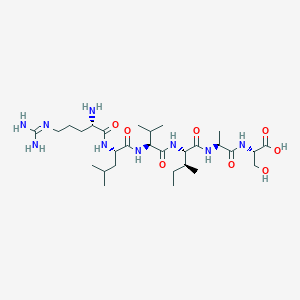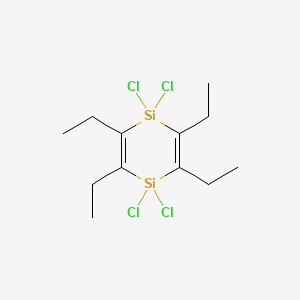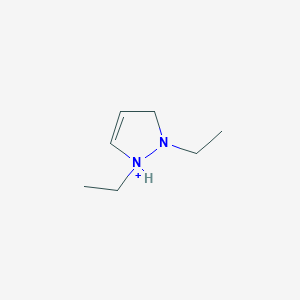
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring with two ethyl groups attached to the nitrogen atoms. The presence of the dihydro group indicates that the compound is partially saturated, which can influence its chemical reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium can be synthesized through various methods. One common approach involves the cyclization of acetylenic ketones with hydrazine derivatives. The reaction typically takes place in an ethanol solvent under reflux conditions. The cyclization process leads to the formation of the pyrazole ring, with the ethyl groups being introduced through the use of ethyl-substituted hydrazines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the use of catalysts may be employed to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrazoline derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various pyrazole and pyrazoline derivatives, which can have different functional groups and properties depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the functional groups present on the pyrazole ring and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diethyl-2,3-dihydro-1H-pyrazol-1-ium: Similar structure but with different substitution patterns.
1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium: Similar structure with methyl groups instead of ethyl groups.
1,2-Diethyl-1H-pyrazole: Fully unsaturated pyrazole ring with ethyl groups.
Uniqueness
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium is unique due to its partially saturated pyrazole ring and the presence of two ethyl groups. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The dihydro group also influences its stability and interaction with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
574013-62-0 |
|---|---|
Fórmula molecular |
C7H15N2+ |
Peso molecular |
127.21 g/mol |
Nombre IUPAC |
1,2-diethyl-1,3-dihydropyrazol-1-ium |
InChI |
InChI=1S/C7H14N2/c1-3-8-6-5-7-9(8)4-2/h5-6H,3-4,7H2,1-2H3/p+1 |
Clave InChI |
DFKRWOKTMFYBOZ-UHFFFAOYSA-O |
SMILES canónico |
CC[NH+]1C=CCN1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)

![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
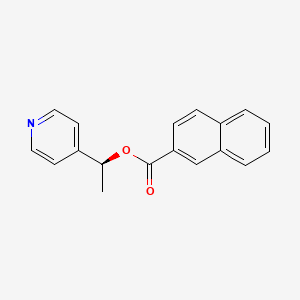
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
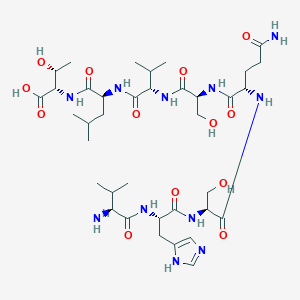
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
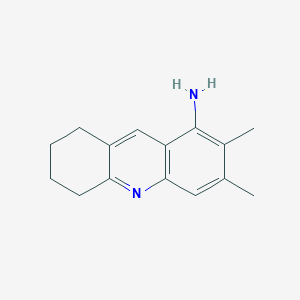
![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)
